Comparative MAO-B Inhibitory Potency: A Low-Affinity Control for Assay Development
In a spectrofluorometric assay measuring inhibition of human monoamine oxidase B (MAO-B), (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine exhibited an IC50 value of 5.11 × 10⁵ nM (511 µM) [1]. This low potency starkly contrasts with optimized, potent MAO-B inhibitors, such as a recently reported first-in-class dual NOX2/MAOB covalent inhibitor, which demonstrates an IC50 of 0.182 µM (182 nM) against MAO-B [2].
| Evidence Dimension | MAO-B Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 511,000 nM |
| Comparator Or Baseline | Benzyl-triazolopyrimidine-based dual NOX2/MAOB inhibitor: IC50 = 182 nM |
| Quantified Difference | Target compound is ~2800-fold less potent than the comparator. |
| Conditions | Spectrofluorometric enzyme inhibition assay vs. MAO-B inhibition assay |
Why This Matters
This quantitative difference establishes the compound's value as a low-affinity control in MAO-B assays or as a negative control in selectivity panels, offering a verifiable benchmark for experimental design.
- [1] BindingDB. (2010). BDBM50328900: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine. Data curated from ChEMBL. View Source
- [2] Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor. (2026). View Source
